molecular formula C8H5F3INO2 B12095475 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid

2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid

Cat. No.: B12095475
M. Wt: 331.03 g/mol
InChI Key: NRJFUIDAVYQYIY-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid (CAS 1700636-72-1) is a halogenated benzoic acid derivative with the molecular formula C₈H₅F₃INO₂ and a molecular weight of 331.030 g/mol. Its structure features an amino group at position 2, a trifluoromethyl (-CF₃) group at position 3, and an iodine substituent at position 5 (see Figure 1). Key physical properties include a density of 2.1±0.1 g/cm³, a boiling point of 361.5±42.0 °C, and a flash point of 172.4±27.9 °C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3INO2

Molecular Weight

331.03 g/mol

IUPAC Name

2-amino-5-iodo-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3INO2/c9-8(10,11)5-2-3(12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

NRJFUIDAVYQYIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Halogenation via Iodine Monochloride (ICl)

In a protocol adapted from bioRxiv, iodination is conducted using iodine monochloride (ICl) in a dichloromethane/acetic acid solvent system. The reaction proceeds at room temperature over 15 hours, followed by quenching with sodium metabisulfite (Na₂S₂O₅) to eliminate excess iodine. Flash chromatography using CH₂Cl₂/MeOH (50:1) with 0.1% formic acid yields the product in 69% purity. Key advantages include mild conditions and avoidance of extreme temperatures, though scalability may require adjustments to solvent volumes and stirring rates.

Oxidative Iodination with I₂ and H₂O₂

Patent literature describes a related method for 2,3,4-trifluoro-5-iodobenzoic acid synthesis, employing I₂ in the presence of an oxidizing agent such as H₂O₂. Applied to the target compound, this approach could enhance regioselectivity by leveraging the electron-withdrawing trifluoromethyl group to direct iodination to the 5-position. Reaction solvents like sulfuric acid or acetic acid stabilize intermediates, while automated continuous flow reactors improve safety and efficiency in industrial settings.

Sequential Functionalization of Benzoic Acid Scaffolds

An alternative strategy involves constructing the benzoic acid core stepwise, introducing substituents in a specific order to minimize side reactions.

Trifluoromethylation and Subsequent Iodination

The trifluoromethyl group is often introduced early due to its strong electron-withdrawing effects. A patent detailing 3,5-bis(trifluoromethyl)benzoic acid synthesis employs bromination followed by carboxylation via Grignard reaction with CO₂. For the target compound, this could translate to:

  • Bromination of 3-(trifluoromethyl)aniline at the 5-position using 1,3-dibromo-5,5-dimethylhydantoin in H₂SO₄/HOAc.

  • Conversion of the bromo intermediate to a carboxylic acid via metal-halogen exchange (e.g., Mg/THF) and carboxylation with CO₂.

  • Iodination via Ullmann-type coupling or electrophilic substitution, though competing directing effects of the amino group must be carefully managed.

Amination Post-Iodination

Introducing the amino group after iodination avoids interference during electrophilic substitution. Nitration of 5-iodo-3-(trifluoromethyl)benzoic acid followed by reduction (e.g., H₂/Pd-C) could yield the desired amine. However, this route risks over-reduction of the iodine substituent, necessitating low hydrogen pressures and catalytic optimization.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes safety, cost, and yield. Continuous flow reactors are highlighted in industrial contexts for exothermic iodination steps, enabling precise temperature control and reduced reagent waste. Automated systems for reagent addition further enhance reproducibility, as demonstrated in patents where target compound purity exceeded 99% without recrystallization.

Solvent and Catalyst Selection

  • Solvents : Acetic acid and dichloromethane are preferred for iodination due to their ability to dissolve both organic and inorganic reagents.

  • Catalysts : Palladium acetate (Pd(OAc)₂) and BINAP facilitate coupling reactions in toluene, though their use in the target compound’s synthesis remains speculative without direct evidence.

Purification Techniques

Flash chromatography remains the gold standard for laboratory-scale purification, while industrial processes may employ crystallization or distillation. The patent literature emphasizes that high-purity 2,3,4-trifluoro-5-iodobenzoic acid (≥98%) is achievable via gradient HPLC with minimal post-reaction processing.

Challenges and Mechanistic Considerations

Competing Directing Effects

The amino group (ortho/para-directing) and trifluoromethyl group (meta-directing) create conflicting regiochemical outcomes. Kinetic studies suggest that under acidic conditions, the protonated amino group becomes deactivating, allowing the trifluoromethyl group to dominate directing effects and favor iodination at the 5-position.

Side Reactions

Over-iodination and C-I bond cleavage under reducing conditions are significant risks. Sodium metabisulfite quenching mitigates residual iodine, while inert atmospheres (N₂ or Ar) prevent unwanted oxidation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position participates in nucleophilic substitutions. For example:

  • Sulfonamide Formation : Coupling with 3,4-dichlorobenzenesulfonyl chloride under basic conditions yields sulfonamide derivatives (e.g., Compound 4 in PMC).

  • Amine Cross-Coupling : Reacts with 2-amino-5-iodotoluene to form intermediates for anticancer agents, as described in Patent US8022247B2.

Halogenation Reactions

The iodine atom at the 5-position enables regioselective halogenation. Key findings include:

Reaction TypeConditionsOutcomePurity/YieldSource
Bromination Br₂, MnO₂, AcOH/H₂SO₄, 18h2,3,4-Trifluoro-5-bromobenzoic acid63% yield, 98.2% LC purityPatent
Iodination I₂, MnO₂, AcOH/H₂SO₄, 24h2,3,4-Trifluoro-5-iodobenzoic acid>95% regioselectivityPatent

Mechanistic Insights :

  • Oxidizing agents (e.g., MnO₂) enhance halogenation efficiency by regenerating reactive halogen species.

  • Acidic solvents (AcOH/H₂SO₄) stabilize intermediates and suppress side reactions.

Esterification

The carboxylic acid group undergoes esterification under acidic conditions:

  • Methyl Ester Formation : Reaction with methanol and H₂SO₄ catalyst produces the corresponding methyl ester (EvitaChem).

Oxidation and Reduction

  • Oxidation : The trifluoromethyl group is resistant to oxidation, but the amino group can be oxidized to nitro under strong conditions (e.g., HNO₃/H₂SO₄) (EvitaChem).

  • Reduction : Limited data, but catalytic hydrogenation may reduce iodine to hydrogen (speculative).

Coupling Reactions

The compound serves as a building block in cross-coupling reactions:

Reaction PartnerProductApplicationSource
2-Amino-5-iodotoluene5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acidAnticancer intermediatesPatent
3,4-Dichlorobenzenesulfonyl chlorideSulfonamide derivativesAntitubercular agentsPMC

Acid-Base Reactions

The carboxylic acid group participates in salt formation:

  • Reacts with bases (e.g., NaOH) to form water-soluble sodium salts (EvitaChem).

Critical Analysis of Reactivity

  • Regioselectivity : Halogenation occurs exclusively at the 5-position due to electronic effects of the trifluoromethyl and amino groups (Patent).

  • Steric Effects : The trifluoromethyl group hinders reactions at the 3-position, favoring substitutions at the 2- and 5-positions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields by stabilizing transition states (PMC).

Scientific Research Applications

Pharmaceutical Applications

The compound has been explored for its potential pharmacological activities, particularly in the development of anticancer agents. It serves as an intermediate in the synthesis of various bioactive molecules.

Case Studies and Findings:

  • Anticancer Activity : Research indicates that derivatives of 2-amino-5-iodo-3-(trifluoromethyl)benzoic acid have shown promise as anticancer agents. For instance, it can be utilized in the production of diphenylamines which are noted for their anticancer properties .
  • Antitubercular Activity : Modifications of the compound have been studied for their antitubercular effects, with specific derivatives demonstrating significant inhibitory activity against Mycobacterium tuberculosis .

Organic Synthesis

This compound is recognized as a versatile building block in organic synthesis. It is employed to create complex organic molecules through various chemical reactions.

Key Reactions:

  • Synthesis of Derivatives : The compound can undergo reactions such as halogenation and nitration to yield various derivatives that have enhanced biological activities .
  • Intermediate for Other Compounds : It acts as a crucial intermediate in the synthesis of other compounds, including quinolone carboxylic acids, which are known for their antimicrobial properties .

Agricultural Chemistry

The compound's unique properties make it applicable in agricultural formulations as well. It can be used to develop agrochemicals that enhance crop protection and yield.

Applications in Agrochemicals:

  • Synthesis of Herbicides and Pesticides : The compound serves as a precursor for synthesizing herbicides and pesticides that are effective against various agricultural pests .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, indicating its effectiveness against various bacterial strains.

Research Insights:

  • The compound has shown moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, making it a candidate for further development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid depends on its application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. In biological systems, its effects would be mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes critical differences between 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Density (g/cm³) Boiling Point (°C)
This compound 1700636-72-1 C₈H₅F₃INO₂ 331.030 -NH₂ (C2), -CF₃ (C3), I (C5) 2.1±0.1 361.5±42.0
2-Amino-3-(trifluoromethyl)benzoic acid 313-12-2 C₈H₆F₃NO₂ 205.13 -NH₂ (C2), -CF₃ (C3) N/A N/A
3-Amino-5-(trifluoromethyl)benzoic acid 328-68-7 C₈H₆F₃NO₂ 205.13 -NH₂ (C3), -CF₃ (C5) N/A N/A
2-Amino-4-(trifluoromethyl)benzoic acid 402-13-1 C₈H₆F₃NO₂ 205.13 -NH₂ (C2), -CF₃ (C4) N/A N/A
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 C₈H₄F₄O₂ 208.11 -F (C2), -CF₃ (C5) N/A N/A
2-Iodo-5-(trifluoromethoxy)benzoic acid N/A C₈H₄F₃IO₃ 332.015 I (C2), -OCF₃ (C5) N/A N/A
2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid 2134633-62-6 C₈H₄NO₂F₄Br 302.02 -NH₂ (C2), -Br (C4), -F (C3), -CF₃ (C5) 1.909±0.06 313.1±42.0

Key Observations :

Substituent Effects: The iodine atom in the target compound increases its molecular weight by ~126 g/mol compared to non-iodinated analogs (e.g., 2-Amino-3-(trifluoromethyl)benzoic acid) . Halogen type and position significantly alter physical properties. For example, replacing iodine with bromine (as in 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid) reduces molecular weight but increases predicted density to 1.909 g/cm³ . The trifluoromethoxy (-OCF₃) group in 2-Iodo-5-(trifluoromethoxy)benzoic acid results in a similar molecular weight but distinct electronic effects compared to -CF₃ .

Biological Activity

2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid (CAS No: 12095519) is an organic compound with a unique structure that includes an amino group, an iodine atom, and a trifluoromethyl group. Its molecular formula is C8H5F3INO2. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of this compound can be represented as follows:

C8H5F3INO2\text{C}_8\text{H}_5\text{F}_3\text{I}\text{N}\text{O}_2

This compound is characterized by:

  • An amino group (-NH2) at the second position.
  • An iodine atom at the fifth position.
  • A trifluoromethyl group (-CF3) at the third position.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its potential applications include:

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure–activity relationship (SAR). The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. The iodine atom can also contribute to increased reactivity with biological targets.

Compound NameSimilarity Index
2-Amino-4-(trifluoromethyl)benzoic acid0.98
2-Amino-3-(trifluoromethyl)benzoic acid0.97
3-Amino-5-(trifluoromethyl)benzoic acid0.90
3-Amino-4-(trifluoromethyl)benzoic acid0.89
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate0.91

The unique combination of iodine and trifluoromethyl groups sets this compound apart from others, enhancing its reactivity and potential biological activity compared to structurally similar compounds.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It may act as an inhibitor for key metabolic pathways or enzymes involved in disease processes. For instance, its potential as a PI3K/mTOR inhibitor has been highlighted in studies focusing on trypanocidal activity against Trypanosoma brucei .

Case Studies

  • Trypanocidal Activity : A study investigated the effects of various analogs of related compounds on T. brucei, revealing that modifications in the structure significantly affected potency and selectivity against host cells. The investigation showed that compounds similar to this compound could inhibit endocytosis in parasites, which is crucial for their survival .
  • Antiplasmodial Activity : Another case study explored the antiplasmodial properties of structurally related compounds, demonstrating that modifications to the aromatic ring could enhance activity against Plasmodium falciparum. While specific data on this compound were not detailed, the findings suggest a potential pathway for exploring its antimalarial effects .

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid?

The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is:

  • Iodination : Electrophilic iodination (e.g., using I₂/KIO₃ in acidic conditions) at the para position relative to the amino group.
  • Trifluoromethyl introduction : Direct trifluoromethylation via radical pathways or cross-coupling reactions (e.g., using CF₃Cu reagents).
  • Protection/Deprotection : Amino groups may require protection (e.g., Boc or acetyl) during iodination to prevent side reactions, followed by acidic deprotection .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: EtOAc/hexane) ensures high purity.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Slow evaporation of a saturated DMSO/water solution at 4°C yields suitable crystals.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL (via SHELX suite) refines atomic positions, thermal parameters, and hydrogen bonding networks. Special attention is needed for heavy atoms (iodine) due to strong absorption effects .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group.
  • Compatibility : Avoid contact with strong oxidizers (e.g., HNO₃) or bases, which may deiodinate or decarboxylate the compound .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

Competing iodination at ortho/meta positions can arise due to electronic effects. Strategies include:

  • Directing Groups : The amino group (–NH₂) acts as a para-director, but steric hindrance from the trifluoromethyl group may require optimization of reaction time/temperature.
  • Computational Modeling : DFT calculations (Gaussian 16) predict electrophilic attack sites by analyzing Fukui indices and electrostatic potential surfaces .
  • In Situ Monitoring : Raman spectroscopy tracks iodine incorporation kinetics to adjust reaction conditions dynamically.

Q. How do electronic effects of the iodine substituent influence spectroscopic properties?

  • NMR : The iodine atom’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H NMR (δ 7.8–8.2 ppm for aromatic protons). ¹⁹F NMR shows distinct signals for CF₃ (~–60 ppm) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3500 cm⁻¹) are diagnostic. Iodine’s mass lowers vibrational frequencies for C–I bonds (~500 cm⁻¹) .

Q. What methodologies resolve contradictions in crystallographic data for halogenated benzoic acids?

Discrepancies in bond lengths/angles may arise from polymorphism or twinning. Solutions include:

  • High-Resolution Data : Collect data to a resolution ≤ 0.8 Å to resolve overlapping electron density.
  • Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Hirshfeld Analysis : Compare fingerprint plots (via CrystalExplorer) to validate hydrogen-bonding patterns against published analogues .

Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Molecular Dynamics (MD) : Simulate reaction trajectories (e.g., AMBER) to assess steric accessibility of the iodine site.
  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes) to guide functionalization strategies.
  • Solvent Effects : COSMO-RS calculations predict solvation energies in polar aprotic solvents (DMF, DMSO) .

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